N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS RN: 905677-36-3) is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a sulfonyl-substituted benzamide group. Its molecular formula is C₂₆H₂₅N₄O₆S, with an average molecular mass of 521.57 g/mol and a monoisotopic mass of 521.1498 g/mol . The compound’s structure integrates a 4-methylpiperidine sulfonyl group, which may enhance binding specificity to biological targets, particularly in neurological or inflammatory pathways, as suggested by analogs in related studies .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-8-10-27(11-9-15)34(29,30)18-5-2-16(3-6-18)21(28)24-23-26-25-22(33-23)17-4-7-19-20(14-17)32-13-12-31-19/h2-7,14-15H,8-13H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONZEHVKMFXVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydrobenzo[b][1,4]dioxin moiety
- 1,3,4-Oxadiazole ring
- Sulfonamide group connected to a piperidine derivative
This structural diversity suggests multiple potential interactions with biological systems.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities primarily through the following mechanisms:
- Inhibition of Key Enzymes : The oxadiazole derivatives have shown effectiveness in inhibiting enzymes such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
These enzymes are critical in cancer cell proliferation and survival .
- Targeting Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression. For instance, it has been noted to interact with glycogen synthase kinase-3 (GSK-3), which plays a role in various signaling cascades linked to cancer and metabolic diseases .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxicity towards various cancer cell lines. The structural modifications in these compounds can enhance their potency against malignant cells .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits key enzymes involved in proliferation. |
| Antimicrobial | Exhibits activity against various bacterial strains; potential for antibiotic development. |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production in immune cells. |
| Antioxidant | Scavenges free radicals; protects cells from oxidative stress. |
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxic effects of 1,3,4-oxadiazole derivatives on breast cancer cell lines and found that specific structural modifications led to enhanced potency against these cells. The study reported IC50 values indicating significant growth inhibition at low concentrations .
- Mechanism Elucidation : Another research focused on the interaction of oxadiazole derivatives with telomerase and HDAC enzymes. It was found that these compounds could effectively inhibit telomerase activity, which is crucial for maintaining the immortality of cancer cells .
- In Vivo Studies : Preliminary animal studies indicated that compounds similar to this compound exhibited reduced tumor growth rates compared to controls when administered at therapeutic doses .
Scientific Research Applications
Inhibition of Enzymes
One of the primary applications of this compound is as an inhibitor of specific enzymes. Research has indicated that derivatives of the compound exhibit inhibitory effects on carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions such as glaucoma and certain types of cancer .
Antidiabetic Activity
Studies have demonstrated that compounds related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide possess significant activity against α-glucosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients .
Neuroprotective Effects
Research indicates that certain derivatives may exhibit neuroprotective properties. The compound's structure allows it to interact with neurotransmitter systems, potentially aiding in conditions like Alzheimer's disease by inhibiting acetylcholinesterase . This suggests a dual action where it not only manages glucose levels but also protects neuronal health.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been noted in various studies, making it a candidate for developing new antibiotics . The sulfonamide group within the structure contributes to its antibacterial activity.
Case Study 1: Carbonic Anhydrase Inhibition
In a study published by Moi et al., various sulfonamide derivatives were synthesized and tested for their ability to inhibit human carbonic anhydrases. The results indicated that modifications to the benzamide structure significantly enhanced inhibitory activity, suggesting that similar modifications could be applied to this compound for improved efficacy .
Case Study 2: Antidiabetic Screening
A comprehensive screening of sulfonamide derivatives against α-glucosidase revealed that several compounds exhibited IC50 values in the micromolar range. This positions this compound as a potential lead compound for further development in managing Type 2 diabetes mellitus .
Case Study 3: Neuroprotective Activity
Research conducted by Tabatabai et al. highlighted the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease. The study concluded that compounds with similar structures to this compound could effectively inhibit acetylcholinesterase and protect neuronal cells from degeneration .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- The target compound’s 4-methylpiperidinyl sulfonyl group distinguishes it from analogs with simpler substituents (e.g., halogen, alkoxy). This moiety may enhance interactions with hydrophobic pockets in enzymes like adenylyl cyclases .
- Compounds 18–21 () share the 1,3,4-oxadiazole and dihydrobenzodioxin framework but vary in benzamide substituents, impacting potency and pharmacokinetics. For example, the trifluoromethyl group in Compound 19 improves metabolic stability, while the thiomethoxy group in Compound 18 enhances target binding .
- The ECHEMI compound () replaces the benzamide with a sulfanyl-ethanone chain, demonstrating structural flexibility in this class but with uncharacterized bioactivity .
Bioactivity and Target Correlations
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- AC1/8 Inhibition : Compounds 18–21 () target adenylyl cyclases, critical in pain signaling. The target compound’s piperidine sulfonyl group may confer higher selectivity for AC isoforms compared to bulkier substituents (e.g., isopropoxy in Compound 20) .
- Anti-inflammatory Potential: Analogous benzodioxin-containing compounds (e.g., ) exhibit anti-neuroinflammatory activity. The target compound’s sulfonyl group could modulate similar pathways, though direct evidence is pending .
Preparation Methods
Preparation Methods Analysis
Synthesis of the 1,3,4-Oxadiazole Core
The oxadiazole ring is synthesized via cyclization of acid hydrazides with carboxylic acid derivatives. A widely adopted method involves reacting ethyl 3-bromobenzoate with hydrazine hydrate to form the corresponding acid hydrazide, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, refluxing ethyl 3-bromobenzoate (2a ) with hydrazine hydrate in ethanol yields 3-bromobenzohydrazide (3a ), which undergoes cyclization with substituted benzoic acids in POCl₃ to form 2,5-disubstituted-1,3,4-oxadiazoles (4a–c ). This method achieves yields of 70–85% under optimized conditions (80°C, 8 hours).
Key challenges include controlling regioselectivity and minimizing side reactions. The use of POCl₃ ensures efficient dehydration but requires careful handling due to its corrosive nature. Alternative cyclizing agents, such as polyphosphoric acid, have been explored but result in lower yields (≤60%).
Sulfonation and Formation of the 4-Methylpiperidin-1-yl Sulfonyl Group
Sulfonation is achieved by reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine. The reaction proceeds in dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. The resultant 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride is isolated in 82–90% yield after column chromatography.
Critical parameters include:
Final Amidation to Assemble the Benzamide
The coupling of 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride with the oxadiazole-dihydrobenzo[d]dioxin amine derivative is conducted under Schotten–Baumann conditions. Adding the amine to a biphasic mixture of sodium hydroxide and benzoyl chloride in dichloromethane yields the target benzamide. This method avoids racemization and achieves 75–88% yields after recrystallization from ethanol.
Data Tables Comparing Synthetic Approaches
Table 1. Comparison of Oxadiazole Cyclization Methods
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | 80 | 8 | 70–85 | |
| Polyphosphoric Acid | 120 | 10 | 50–60 | |
| Thionyl Chloride | 70 | 6 | 65–70 |
Table 2. Efficiency of Suzuki Coupling Variants
| Conditions | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | Pd(dppf)Cl₂ | 12 | 65–78 |
| Microwave-Assisted | Pd(OAc)₂ | 2 | 70–75 |
| Solvent-Free | Pd/C | 24 | 40–50 |
Q & A
Q. How can researchers design efficient synthetic routes for this compound?
Methodological Answer: Synthesis optimization should employ Design of Experiments (DoE) principles to minimize trial-and-error. Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can identify optimal conditions. For example, coupling the benzodioxin-oxadiazole moiety with the sulfonylbenzamide group may require palladium-catalyzed cross-coupling, monitored via TLC/HPLC . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing experimental iterations .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify aromatic protons and sulfonyl/piperidinyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ peak).
- X-ray Crystallography: Resolve crystal structure for absolute stereochemistry (if crystalline).
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch in benzamide).
Combine orthogonal methods to address ambiguities, such as NOESY for spatial proximity analysis .
Q. How should researchers assess the compound’s stability under physiological conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Variation: Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 24, 48 hrs).
- Oxidative Stress: Expose to H2O2 (0.3% v/v) and monitor degradation via HPLC.
- Light Sensitivity: Perform ICH Q1B photostability testing.
Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity and selectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., docking to kinase targets) using software like GROMACS.
- QSAR Models: Train models on analogs with known IC50 values to predict activity. Validate with in vitro assays (e.g., enzymatic inhibition) .
Q. How to resolve contradictory data in reaction yield optimization studies?
Methodological Answer: Apply multivariate analysis to isolate confounding variables. For instance, if solvent polarity and temperature show conflicting effects:
Q. What strategies enhance the compound’s solubility without compromising bioactivity?
Methodological Answer:
- Co-solvency: Test biocompatible solvents (e.g., PEG-400, DMSO) in PBS.
- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation.
- Salt Formation: Screen counterions (e.g., HCl, sodium) for pH-dependent solubility.
Characterize using dynamic light scattering (DLS) and in vitro permeability assays (Caco-2 cells) .
Q. How to design structure-activity relationship (SAR) studies for substituent optimization?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modified sulfonyl or piperidinyl groups.
- In Vitro Profiling: Test against target enzymes (e.g., kinases) and off-target panels.
- Free-Wilson Analysis: Quantify contributions of substituents to activity. Cross-reference with computational predictions to prioritize synthetic targets .
Q. What advanced statistical methods are suitable for analyzing dose-response data?
Methodological Answer:
Q. How to address discrepancies in biological assay reproducibility?
Methodological Answer:
Q. What methodologies validate target engagement in cellular models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
